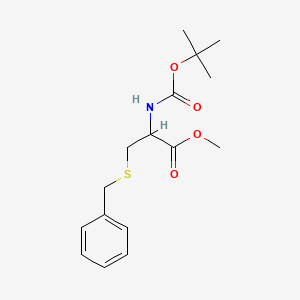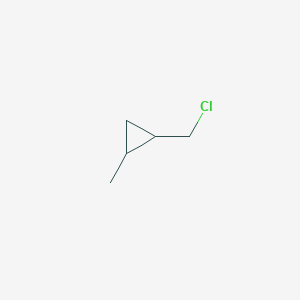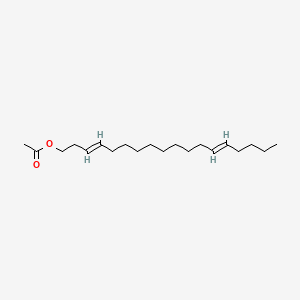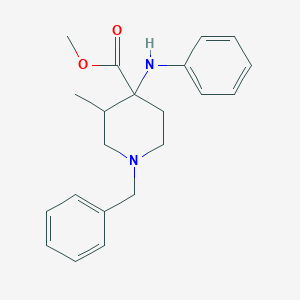![molecular formula C17H15ClF3N5 B12293040 [1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)- CAS No. 214706-53-3](/img/structure/B12293040.png)
[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a chloro group, a piperidinyl group, and a trifluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a triazole intermediate, followed by its fusion with a pyrimidine ring
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability, can be employed. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydrogenated derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its specific structural features.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluorophenyl group can enhance its binding affinity and specificity, while the piperidinyl group may influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Compounds with different substituents on the triazole and pyrimidine rings.
Benzodiazepines: Structurally related compounds with similar pharmacological properties.
Purine analogs: Compounds with a similar fused ring system but different substituents.
Uniqueness: The uniqueness of [1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. The trifluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
214706-53-3 |
|---|---|
Fórmula molecular |
C17H15ClF3N5 |
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H15ClF3N5/c1-9-2-4-25(5-3-9)16-14(13-11(20)6-10(19)7-12(13)21)15(18)24-17-22-8-23-26(16)17/h6-9H,2-5H2,1H3 |
Clave InChI |
ASMNSUBMNZQTTG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=C(C(=NC3=NC=NN23)Cl)C4=C(C=C(C=C4F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)



![(4-Acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B12293001.png)

![methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B12293011.png)






